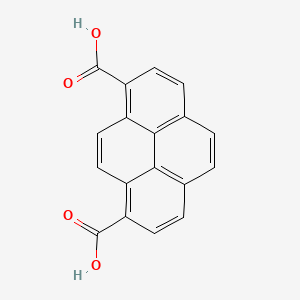
Pyrene-1,8-dicarboxylic acid
描述
Pyrene-1,8-dicarboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. Pyrene itself is composed of four fused benzene rings, making it a highly symmetrical and stable molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,8-dicarboxylic acid typically involves the functionalization of pyrene through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, where pyrene is treated with oxidizing agents under controlled conditions to achieve high yields of the desired product. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure efficient production .
化学反应分析
Types of Reactions: Pyrene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups at different positions on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Pyrene-1,8-dialcohol and pyrene-1,8-dialdehyde.
Substitution: Halogenated, nitrated, and alkylated pyrene derivatives.
科学研究应用
Pyrene-1,8-dicarboxylic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of pyrene-1,8-dicarboxylic acid is primarily related to its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to form stable complexes with various molecular targets, facilitating its use in applications like molecular recognition and catalysis . The carboxylic acid groups enhance its solubility and reactivity, allowing it to interact with a wide range of biological and chemical systems .
相似化合物的比较
Pyrene-2,7-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 2 and 7 positions.
Pyrene-1,3,6,8-tetracarboxylic acid:
Uniqueness: Pyrene-1,8-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which allows for distinct reactivity patterns and interactions compared to other pyrene derivatives. This unique structure makes it particularly valuable for applications requiring precise molecular recognition and complex formation .
属性
IUPAC Name |
pyrene-1,8-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17(20)13-5-3-9-1-2-10-4-6-14(18(21)22)12-8-7-11(13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZQWYHOMDWTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)C(=O)O)C=CC4=C(C=CC1=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731262 | |
| Record name | Pyrene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838836-76-3 | |
| Record name | Pyrene-1,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















